An In-Depth Technical Guide to Methyl 1-(trimethylsilyl)cyclopropanecarboxylate
An In-Depth Technical Guide to Methyl 1-(trimethylsilyl)cyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 1-(trimethylsilyl)cyclopropanecarboxylate, a versatile building block in modern organic synthesis. The document delves into its chemical and physical properties, spectroscopic signature, synthesis, and reactivity. Particular emphasis is placed on its potential applications in medicinal chemistry and drug development, stemming from the unique characteristics of the silyl-substituted cyclopropane moiety. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel molecular entities.
Introduction: The Significance of Silyl-Substituted Cyclopropanes
Cyclopropane rings are prevalent structural motifs in a vast array of biologically active molecules and natural products. Their inherent ring strain and unique three-dimensional geometry can impart favorable pharmacological properties, including enhanced metabolic stability and improved binding affinity to biological targets. The introduction of a trimethylsilyl (TMS) group onto the cyclopropane scaffold, as seen in Methyl 1-(trimethylsilyl)cyclopropanecarboxylate, further augments its synthetic utility and modulates its chemical behavior.
The TMS group can serve as a steric director, a removable activating group, or a precursor for further functionalization. This dual functionality makes silyl-substituted cyclopropanes, such as the title compound, highly sought-after intermediates in the construction of complex molecular architectures. This guide aims to provide a detailed understanding of the properties and potential of Methyl 1-(trimethylsilyl)cyclopropanecarboxylate for researchers in the pharmaceutical and chemical sciences.
Physicochemical and Spectroscopic Properties
Methyl 1-(trimethylsilyl)cyclopropanecarboxylate, identified by the CAS number 40195-35-5, possesses the molecular formula C8H16O2Si and a molecular weight of 172.30 g/mol [1]. While detailed experimental data on its physical properties are not extensively reported in publicly available literature, its structural analogues and general chemical principles allow for reasonable estimations.
Table 1: Physicochemical Properties of Methyl 1-(trimethylsilyl)cyclopropanecarboxylate
| Property | Value | Source |
| CAS Number | 40195-35-5 | [1] |
| Molecular Formula | C8H16O2Si | [1] |
| Molecular Weight | 172.30 g/mol | [1] |
| Appearance | Likely a colorless liquid | Inferred |
| Boiling Point | Not available | - |
| Density | Not available | - |
Spectroscopic Characterization
The structural elucidation of Methyl 1-(trimethylsilyl)cyclopropanecarboxylate relies on a combination of spectroscopic techniques.
The proton NMR spectrum is expected to show distinct signals for the trimethylsilyl group, the methyl ester, and the cyclopropane ring protons. The nine protons of the TMS group will appear as a sharp singlet, typically in the upfield region (around 0 ppm). The three protons of the methyl ester will also present as a singlet, generally between 3.5 and 3.8 ppm. The four protons on the cyclopropane ring will exhibit complex splitting patterns due to geminal and cis/trans coupling, with chemical shifts in the range of 0.5 to 1.5 ppm.
The carbon NMR spectrum will provide further structural confirmation. Key expected signals include the carbonyl carbon of the ester (around 170-175 ppm), the methoxy carbon (around 50-55 ppm), the quaternary carbon of the cyclopropane ring attached to the silyl and carboxyl groups, and the two methylene carbons of the cyclopropane ring (typically in the upfield region, sometimes even showing negative chemical shifts)[2]. The carbons of the trimethylsilyl group will appear as a single peak near 0 ppm.
The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the region of 1720-1740 cm-1. Other significant peaks will include C-H stretching vibrations of the alkyl and silyl groups.
Mass spectrometry of trimethylsilyl derivatives often shows characteristic fragmentation patterns[3]. The molecular ion peak ([M]+) at m/z 172 may be observed. A prominent fragment is often the loss of a methyl group from the TMS moiety, resulting in an [M-15]+ ion.
Synthesis of Methyl 1-(trimethylsilyl)cyclopropanecarboxylate
The synthesis of silyl-substituted cyclopropanes can be achieved through several methodologies. A common and effective approach involves the cyclopropanation of a silylated alkene.
General Synthetic Approach: Simmons-Smith Cyclopropanation
A plausible and widely used method for the synthesis of cyclopropanes is the Simmons-Smith reaction or its modifications[4]. This reaction involves the treatment of an alkene with a carbenoid species, typically generated from diiodomethane and a zinc-copper couple.
For the synthesis of Methyl 1-(trimethylsilyl)cyclopropanecarboxylate, the starting material would be methyl 2-(trimethylsilyl)acrylate.
Caption: General synthetic scheme for Methyl 1-(trimethylsilyl)cyclopropanecarboxylate.
Detailed Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on established Simmons-Smith cyclopropanation procedures. This protocol should be adapted and optimized based on laboratory-specific conditions and safety assessments.
Workflow for Simmons-Smith Cyclopropanation
Caption: Step-by-step workflow for a hypothetical Simmons-Smith synthesis.
Step-by-Step Methodology:
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Activation of Zinc-Copper Couple: Zinc dust is washed with hydrochloric acid, followed by water, and then treated with a copper(II) sulfate solution to generate the active couple. The activated couple is then washed with acetone and ether and dried under vacuum.
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Reaction Setup: The activated zinc-copper couple is suspended in a dry, ethereal solvent under an inert atmosphere (e.g., argon or nitrogen).
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Formation of the Carbenoid: A solution of diiodomethane in the same solvent is added dropwise to the zinc-copper suspension. A gentle reflux may be observed, indicating the formation of the organozinc carbenoid, (iodomethyl)zinc iodide.
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Cyclopropanation: Methyl 2-(trimethylsilyl)acrylate is then added to the reaction mixture.
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Reaction Progression: The mixture is stirred, typically at reflux, for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: Upon completion, the reaction is cooled and carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extraction and Purification: The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), and the solvent is removed under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel.
Reactivity and Synthetic Applications
The reactivity of Methyl 1-(trimethylsilyl)cyclopropanecarboxylate is dictated by the interplay between the strained cyclopropane ring, the electron-withdrawing ester group, and the versatile trimethylsilyl substituent.
Ring-Opening Reactions
Donor-acceptor (D-A) cyclopropanes, a class to which this molecule belongs, are known to undergo a variety of ring-opening reactions, often promoted by Lewis or Brønsted acids[5][6][7][8]. The trimethylsilyl group can influence the regioselectivity and stereoselectivity of these ring-opening processes. For instance, treatment with a Lewis acid can facilitate nucleophilic attack at one of the cyclopropane carbons, leading to the formation of functionalized acyclic compounds. The silicon atom can stabilize an adjacent carbocation (β-silicon effect), potentially directing the outcome of the reaction.
Caption: General representation of a Lewis acid-mediated ring-opening reaction.
Desilylation Reactions
The trimethylsilyl group can be selectively removed under various conditions, most commonly using fluoride ion sources such as tetrabutylammonium fluoride (TBAF). This desilylation can generate a carbanion at the C1 position, which can then be trapped by an electrophile. This provides a pathway to a variety of 1-substituted methyl cyclopropanecarboxylates.
Applications in Drug Discovery
The cyclopropane motif is a valuable "bioisostere" for gem-dimethyl groups and other functionalities in drug molecules, often leading to improved metabolic stability and potency[5][9]. Methyl 1-(trimethylsilyl)cyclopropanecarboxylate serves as a versatile starting material for the synthesis of more complex cyclopropane-containing scaffolds for incorporation into drug candidates. The ability to perform ring-opening, desilylation, and further functionalization reactions makes it a powerful tool for generating molecular diversity in drug discovery programs.
Safety and Handling
While a specific, detailed safety data sheet for Methyl 1-(trimethylsilyl)cyclopropanecarboxylate is not widely available, information can be inferred from related compounds and general laboratory safety principles[10]. It should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. It is likely to be a flammable liquid and should be stored away from heat, sparks, and open flames. Incompatible materials may include strong oxidizing agents and strong bases.
Conclusion
Methyl 1-(trimethylsilyl)cyclopropanecarboxylate is a valuable synthetic intermediate with significant potential in organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of a strained cyclopropane ring, an activating ester group, and a versatile trimethylsilyl substituent allows for a wide range of chemical transformations. This guide has provided an overview of its known and predicted properties, a general synthetic strategy, and an outline of its potential reactivity. Further research into the specific reaction pathways and applications of this compound is warranted and will undoubtedly uncover new avenues for the construction of complex and biologically relevant molecules.
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